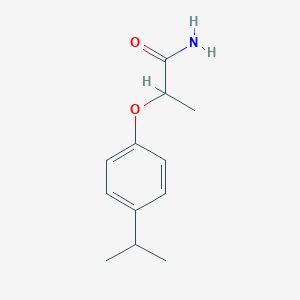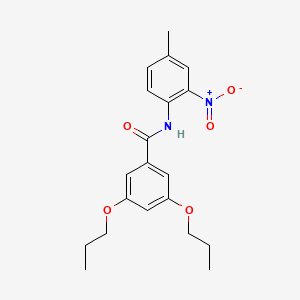![molecular formula C22H18N2O4 B4891042 diphenyl [(4-methylphenyl)hydrazono]malonate](/img/structure/B4891042.png)
diphenyl [(4-methylphenyl)hydrazono]malonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diphenyl [(4-methylphenyl)hydrazono]malonate, also known as DPM, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DPM is a member of the malonate family and is synthesized through a simple and efficient method. The purpose of
作用機序
Diphenyl [(4-methylphenyl)hydrazono]malonate acts as a probe for biological imaging by binding to specific biomolecules such as proteins and nucleic acids. The binding of diphenyl [(4-methylphenyl)hydrazono]malonate to these biomolecules results in a change in fluorescence, which can be detected and imaged. diphenyl [(4-methylphenyl)hydrazono]malonate also exhibits catalytic properties, which are thought to be due to its ability to form a stable intermediate with the reactant.
Biochemical and Physiological Effects:
diphenyl [(4-methylphenyl)hydrazono]malonate has been shown to have low toxicity in vitro, making it a safe compound for use in biological systems. However, the long-term effects of diphenyl [(4-methylphenyl)hydrazono]malonate on living organisms are unknown and require further investigation. Additionally, diphenyl [(4-methylphenyl)hydrazono]malonate has been shown to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
The advantages of using diphenyl [(4-methylphenyl)hydrazono]malonate in lab experiments include its simple synthesis method, strong fluorescence properties, and low toxicity. However, the limitations of using diphenyl [(4-methylphenyl)hydrazono]malonate include its limited solubility in water and its potential interference with other fluorescent probes.
将来の方向性
Future research on diphenyl [(4-methylphenyl)hydrazono]malonate could focus on its use as a catalyst in organic reactions, its potential as a therapeutic agent for inflammatory diseases, and its application in the detection of metal ions in biological systems. Additionally, further investigation into the long-term effects of diphenyl [(4-methylphenyl)hydrazono]malonate on living organisms is necessary to determine its safety for use in medical applications.
Conclusion:
In conclusion, diphenyl [(4-methylphenyl)hydrazono]malonate is a unique chemical compound that has gained significant attention in scientific research due to its strong fluorescence properties and potential applications in biological imaging, metal ion detection, and catalysis. The synthesis method for diphenyl [(4-methylphenyl)hydrazono]malonate is simple and efficient, making it a desirable compound for use in lab experiments. However, further investigation into the long-term effects of diphenyl [(4-methylphenyl)hydrazono]malonate on living organisms is necessary to determine its safety for use in medical applications.
合成法
Diphenyl [(4-methylphenyl)hydrazono]malonate can be synthesized through the reaction of 4-methylbenzohydrazide with dimethyl malonate in the presence of a base such as sodium ethoxide. The reaction yields diphenyl [(4-methylphenyl)hydrazono]malonate as a yellow solid with a high yield and purity. The synthesis method is simple and efficient, making diphenyl [(4-methylphenyl)hydrazono]malonate a desirable compound for scientific research.
科学的研究の応用
Diphenyl [(4-methylphenyl)hydrazono]malonate has been extensively studied for its potential use as a fluorescent probe for biological imaging. diphenyl [(4-methylphenyl)hydrazono]malonate exhibits strong fluorescence properties, making it an ideal candidate for imaging applications. Additionally, diphenyl [(4-methylphenyl)hydrazono]malonate has been investigated for its use in the detection of metal ions and as a catalyst in organic reactions.
特性
IUPAC Name |
diphenyl 2-[(4-methylphenyl)hydrazinylidene]propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4/c1-16-12-14-17(15-13-16)23-24-20(21(25)27-18-8-4-2-5-9-18)22(26)28-19-10-6-3-7-11-19/h2-15,23H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMNPNQHJUGQIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NN=C(C(=O)OC2=CC=CC=C2)C(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenyl [2-(4-methylphenyl)hydrazinylidene]propanedioate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B4890959.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitro-5-[4-(phenylsulfonyl)-1-piperazinyl]aniline](/img/structure/B4890961.png)
![diphenyl[2-(phenylsulfonyl)phenyl]methanol](/img/structure/B4890973.png)

![6-{[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}-2-(2-phenoxyethyl)-3(2H)-pyridazinone](/img/structure/B4890998.png)
![5-[(2,5-dimethylphenoxy)methyl]-N-methyl-N-[(7-methyl-1H-benzimidazol-2-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4891002.png)
![N-allyl-2-[(2-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4891006.png)
![5,6-dimethyl-3-phenyl-2-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4891013.png)
![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4891018.png)
![rel-(2R,3R)-3-[{[1-(hydroxymethyl)cyclobutyl]methyl}(methyl)amino]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B4891038.png)
![N-(4-methylphenyl)-4-[4-(1-piperidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4891046.png)
![N-(2-methoxyphenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B4891048.png)

![methyl 4-(3-{(4-methoxybenzyl)[(methylamino)carbonothioyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B4891052.png)